1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Overview
Description
1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitc-Met kinase and EGFR kinase . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
It’s suggested that similar compounds can bind to the hinge region of the atp binding site of egfr kinase , potentially inhibiting the kinase’s activity and disrupting its downstream signaling pathways.
Biochemical Pathways
The compound likely affects the MAPK, PIP3K, and STAT pathways , which are downstream of c-Met and EGFR. These pathways regulate various cellular processes, including cell growth, proliferation, and survival. By inhibiting c-Met and EGFR kinases, the compound could disrupt these pathways and potentially halt the growth and proliferation of cancer cells.
Result of Action
The compound’s action at the molecular and cellular levels is likely to result in the inhibition of cell growth and proliferation, given its potential role as a kinase inhibitor . This could make it a promising candidate for cancer therapy.
Properties
IUPAC Name |
1-[4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-16(27)17-2-4-19(5-3-17)30(28,29)26-14-12-25(13-15-26)21-7-6-20(23-24-21)18-8-10-22-11-9-18/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCDWDOMLYTQQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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